![molecular formula C11H7ClN2O2S2 B14493238 (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate CAS No. 64808-32-8](/img/structure/B14493238.png)
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate is an organic compound that belongs to the class of thiocyanates Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate can be achieved through several methods. One common approach involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . For example, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is illustrative . Another method involves the use of sulfenyl chlorides (RSCl) which convert to thiocyanates . Aryl thiocyanates can also be produced by the Sandmeyer reaction, which involves combining copper (I) thiocyanate and diazonium salts .
Industrial Production Methods
Industrial production methods for thiocyanates often involve large-scale reactions using readily available starting materials and efficient reaction conditions. The use of visible light and electricity in thiocyanation reactions has become more popular due to its environmental benefits and cost-effectiveness .
化学反应分析
Types of Reactions
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: Thiocyanates can be oxidized to form sulfonyl compounds.
Reduction: Reduction of thiocyanates can lead to the formation of thiols.
Substitution: Thiocyanates can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiocyanates can yield sulfonyl compounds, while reduction can produce thiols .
科学研究应用
(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: Thiocyanates have been studied for their bactericidal, fungicidal, and insecticidal properties.
Medicine: Research has explored the potential use of thiocyanates in the development of pharmaceuticals.
Industry: Thiocyanates are used in the design of agrochemicals and other industrial products.
作用机制
The mechanism of action of (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo nucleophilic attack, leading to the formation of new chemical bonds and the modification of molecular structures . This interaction can affect various biochemical pathways and molecular targets, contributing to the compound’s biological and chemical effects .
相似化合物的比较
Similar Compounds
Similar compounds to (Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate include other organic thiocyanates such as phenyl thiocyanate and methyl thiocyanate .
Uniqueness
What sets this compound apart from other thiocyanates is its specific molecular structure, which includes a 4-chloro-3-[(thiocyanato)methyl]benzoate moiety.
属性
CAS 编号 |
64808-32-8 |
|---|---|
分子式 |
C11H7ClN2O2S2 |
分子量 |
298.8 g/mol |
IUPAC 名称 |
thiocyanatomethyl 4-chloro-3-(thiocyanatomethyl)benzoate |
InChI |
InChI=1S/C11H7ClN2O2S2/c12-10-2-1-8(3-9(10)4-17-5-13)11(15)16-7-18-6-14/h1-3H,4,7H2 |
InChI 键 |
KBSZFENXOJKCKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)OCSC#N)CSC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
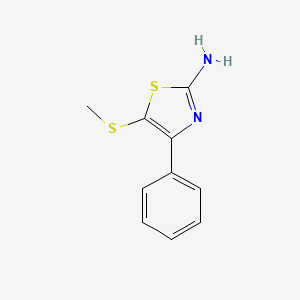
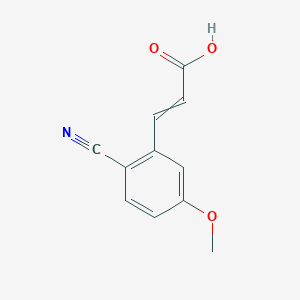
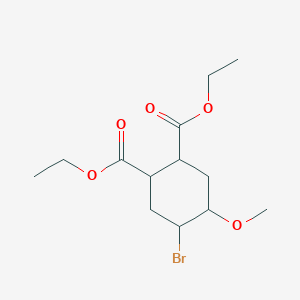



![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
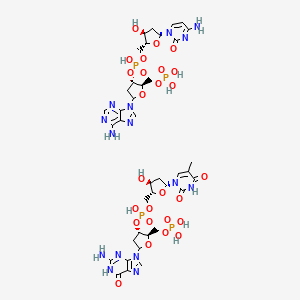
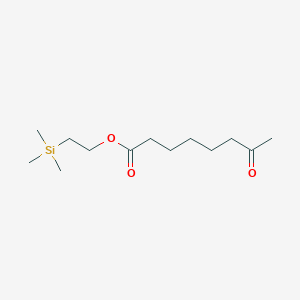
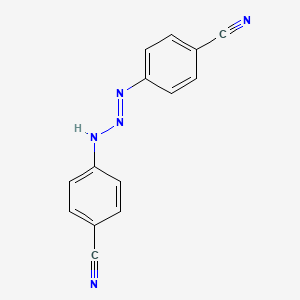
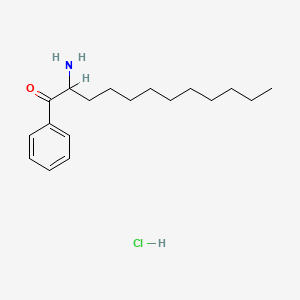
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

